Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate

Vue d'ensemble

Description

Synthesis Analysis

While specific studies on the synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate are not available, related research provides insights into similar compounds' synthesis methods. For instance, the synthesis of related azopyrazole compounds typically involves coupling reactions and the addition of sodium salt to introduce the sulphonate group. These methods can offer a conceptual framework for synthesizing the compound .

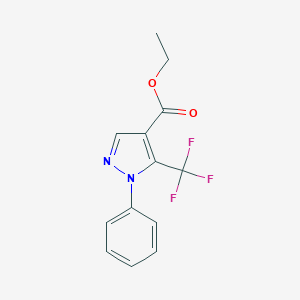

Molecular Structure Analysis

The molecular structure of related compounds, such as diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)-methyl] phosphonate, has been characterized by techniques like IR, 1H NMR, elemental analysis, and single-crystal X-ray diffraction, indicating a coplanar arrangement of pyrazole and benzene moieties (Hong et al., 2011). Similar approaches can be applied to analyze the molecular structure of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate.

Chemical Reactions and Properties

The chemical reactions and properties of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate could be inferred from related compounds. For example, azopyrazole derivatives have been shown to undergo various reactions, including hydrolysis, redox reactions, and coupling with other compounds, which could be relevant for understanding the chemical behavior of the target compound.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can significantly impact a compound's applications. Studies on similar compounds, like the introduction of a trifluoromethyl group into sodium 1-phenylazo-2-hydroxy-5-benzenesulfonate, have explored these aspects, suggesting that the position of substituent groups can influence the solubility and binding characteristics (Hamada et al., 1996).

Chemical Properties Analysis

The chemical properties of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate would include reactivity, stability under various conditions, and potential for chemical modifications. Insights can be drawn from studies on compounds like diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, which involve detailed characterization through spectroscopic methods (Fall et al., 2020).

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

One notable application of synthetic dyes similar to Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate is their ability to bind strongly to the minor groove of double-stranded B-DNA. A dye from a related family, Hoechst 33258, demonstrates specificity for AT-rich sequences and has been widely utilized as a fluorescent DNA stain. This property facilitates its use in various biological and medical fields, such as chromosome analysis and flow cytometry, by providing a means to visualize DNA structures within cells. The dye's derivatives have found applications beyond staining, including roles as radioprotectors and topoisomerase inhibitors, showcasing the potential for rational drug design based on these molecules. This highlights the broader significance of such dyes in scientific research, particularly in understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Advanced Oxidation Processes

Sodium percarbonate (SPC) serves as a potent alternative to hydrogen peroxide (H2O2) in the remediation of water contaminated with organic compounds, due to its solid form, eco-friendliness, and economical benefits. The percarbonate-based advanced oxidation processes (P-AOPs) utilize SPC for generating reactive oxygen species capable of attacking organic pollutants. This approach is deemed effective across various activation methods, including UV irradiation and catalysis by transition metals. The adaptability of P-AOPs in addressing environmental contaminants through innovative catalytic processes illustrates the crucial role of sodium-based compounds in environmental science and technology (Liu et al., 2021).

Propriétés

IUPAC Name |

sodium;4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTJJVCMRRCRDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N4NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047451 | |

| Record name | C.I. Acid Yellow 11, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate | |

CAS RN |

6359-82-6 | |

| Record name | Acid yellow 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 11, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

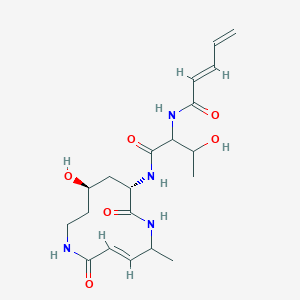

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)